molecular formula C7H2Cl2F3NO2 B2968083 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene CAS No. 1803801-74-2

2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene

Cat. No.: B2968083
CAS No.: 1803801-74-2
M. Wt: 259.99
InChI Key: UFVXYWZWRSOUSG-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2Cl2F3NO2 It is a substituted benzene derivative, characterized by the presence of two chlorine atoms, one nitro group, and one trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene typically involves the nitration of 2,3-dichloro-4-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C7H3Cl2F3+HNO3C7H2Cl2F3NO2+H2O\text{C}_7\text{H}_3\text{Cl}_2\text{F}_3 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_2\text{Cl}_2\text{F}_3\text{NO}_2 + \text{H}_2\text{O} C7​H3​Cl2​F3​+HNO3​→C7​H2​Cl2​F3​NO2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Electrophilic Substitution: Halogenating agents like bromine or sulfonating agents like sulfur trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with nucleophiles.

    Reduction: Formation of 2,3-dichloro-4-(trifluoromethyl)aniline.

    Electrophilic Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene depends on its chemical structure and the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro and trifluoromethyl groups activate the benzene ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, altering the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-nitro-5-(trifluoromethyl)benzene
  • 2,3-Dichloro-1-nitrobenzene
  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

Uniqueness

2,3-Dichloro-1-nitro-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and potential applications. The combination of chlorine, nitro, and trifluoromethyl groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

2,3-dichloro-1-nitro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-5-3(7(10,11)12)1-2-4(6(5)9)13(14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVXYWZWRSOUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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